![molecular formula C20H19N3O3 B570586 (1S,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide CAS No. 951661-85-1](/img/structure/B570586.png)
(1S,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide
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Overview
Description
(1S,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
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Biological Activity
(1S,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide is a compound with significant potential in pharmacology due to its structural similarity to known bioactive molecules. This article reviews the biological activities associated with this compound, including its pharmacological effects and potential therapeutic applications.
- Molecular Formula : C20H19N3O3
- Molecular Weight : 349.38 g/mol
- CAS Number : 951661-85-1
- Structure : The compound features a complex bicyclic structure that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may exhibit inhibitory effects on phosphodiesterase (PDE) enzymes, particularly PDE5, which is involved in the regulation of cyclic nucleotide signaling pathways.
Table 1: Biological Activity Overview
Activity Type | Target | IC50 (µM) | Reference |
---|---|---|---|
PDE5 Inhibition | PDE5 | 7 nM | |
Antioxidant Activity | Reactive Oxygen Species | N/A | |
Neuroprotective Effects | MAO A/B | N/A |
PDE5 Inhibition
A significant study reported the compound's potency as a PDE5 inhibitor. The IC50 value was determined to be remarkably low at 7 nM, indicating strong inhibitory action compared to other compounds in the same class. This inhibition can lead to enhanced levels of cyclic GMP, promoting vasodilation and potentially providing therapeutic benefits for conditions like erectile dysfunction and pulmonary hypertension.
Antioxidant Activity
Preliminary studies have suggested that this compound exhibits antioxidant properties by scavenging free radicals. While specific IC50 values for antioxidant activity were not detailed in the literature reviewed, the structural features of the compound suggest it may interact effectively with reactive oxygen species.
Neuroprotective Effects
Research has indicated that derivatives of this compound may possess neuroprotective effects by inhibiting monoamine oxidases (MAO A and B). These enzymes are critical in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition can lead to increased levels of these neurotransmitters, which may be beneficial in treating neurodegenerative diseases like Parkinson's and depression.
Case Studies
- Erectile Dysfunction Treatment : A clinical trial involving a similar compound demonstrated significant improvements in erectile function scores when administered to patients with erectile dysfunction. The study highlighted the importance of PDE5 inhibition in enhancing sexual health outcomes.
- Neuroprotection in Animal Models : Another study investigated the neuroprotective effects of compounds related to this compound in rodent models of Alzheimer's disease. Results indicated reduced neuronal loss and improved cognitive function.
Scientific Research Applications
Basic Information
- Molecular Formula : C20H19N3O3
- Molecular Weight : 349.38 g/mol
- IUPAC Name : (1S,3R)-1-(1,3-benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide
- CAS Number : 951661-85-1
Structural Characteristics
The compound features a complex bicyclic structure that includes a pyridoindole moiety and a methylenedioxyphenyl group. The stereochemistry at the 1 and 3 positions is crucial for its biological activity.
Antidepressant Activity
Research has indicated that derivatives of the pyridoindole class exhibit antidepressant properties. A study published in Pharmacology Biochemistry and Behavior demonstrated that compounds with similar structures to (1S,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide showed significant effects on serotonin reuptake inhibition. This suggests potential applications in treating depression and anxiety disorders .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. A study highlighted its ability to protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival . This opens avenues for developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Anticancer Potential
Preliminary studies have explored the anticancer effects of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. The benzodioxole moiety is believed to enhance this activity by facilitating interactions with DNA . Further research is needed to elucidate the full scope of its anticancer mechanisms.
Synthesis of Tadalafil Analogues
The compound serves as an intermediate in the synthesis of Tadalafil analogues. A highly stereoselective Pictet-Spengler reaction involving D-tryptophan methyl ester and piperonal was reported to yield this compound effectively . This reaction is crucial for producing various pharmaceutical compounds with enhanced efficacy.
Chiral Reagent Development
Given its chiral nature, this compound can be utilized as a chiral reagent in asymmetric synthesis. Its ability to influence the stereochemistry of reactions makes it valuable in developing new drugs with desired enantiomeric purity .
Case Study 1: Antidepressant Screening
A controlled study evaluated the antidepressant effects of various pyridoindole derivatives in animal models. The results indicated that compounds structurally related to this compound significantly reduced depressive-like behaviors compared to controls .
Case Study 2: Neuroprotection in Cellular Models
In vitro experiments demonstrated that the compound could significantly reduce cell death in neuronal cultures exposed to oxidative stressors. The protective effect was attributed to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .
Properties
IUPAC Name |
(1S,3R)-1-(1,3-benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-21-20(24)15-9-13-12-4-2-3-5-14(12)22-19(13)18(23-15)11-6-7-16-17(8-11)26-10-25-16/h2-8,15,18,22-23H,9-10H2,1H3,(H,21,24)/t15-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRJNDUNSMFZTP-QAPCUYQASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H]1CC2=C([C@@H](N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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